3-(2,2-dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide
Overview
Description
3-(2,2-Dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a cyclopropane ring, a dichloroethenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the dichloroethenyl group and the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,2-Dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-: This compound shares a similar cyclopropane ring and dichloroethenyl group but lacks the pyrazole moiety.
Permethrinic Acid: A related compound used in the synthesis of insecticides, featuring a similar cyclopropane structure.
Uniqueness
3-(2,2-Dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, dichloroethenyl group, and pyrazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c1-8-9(7-18-19(8)4)6-17-13(20)12-10(5-11(15)16)14(12,2)3/h5,7,10,12H,6H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWALLSLUHSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2C(C2(C)C)C=C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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